
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaldehyde, 3H-1,2-dithiol-3-ylidene-, (Z)-, also known as (3H-1,2-Dithiol-3-ylidene)acetaldehyde, is a sulfur-containing heterocyclic compound. It is characterized by the presence of a dithiol ring structure, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3H-1,2-Dithiol-3-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with sulfur-containing reagents. One common method includes the use of elemental sulfur or disulfur dichloride in the presence of a base to facilitate the formation of the dithiol ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3H-1,2-Dithiol-3-ylidene)acetaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
(3H-1,2-Dithiol-3-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the dithiol ring to a thiol or disulfide, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
(3H-1,2-Dithiol-3-ylidene)acetaldehyde has several scientific research applications, including:
作用机制
The mechanism by which (3H-1,2-Dithiol-3-ylidene)acetaldehyde exerts its effects involves the release of hydrogen sulfide, a gaseous signaling molecule. This release can modulate various molecular targets and pathways, including those involved in cardiovascular, immune, and nervous system functions. The compound’s interaction with cellular enzymes and receptors plays a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
- 4,5-Dimethyl-1,2-dithiol-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Comparison
Compared to similar compounds, (3H-1,2-Dithiol-3-ylidene)acetaldehyde is unique due to its specific dithiol ring structure and the ability to release hydrogen sulfide under certain conditions. This property distinguishes it from other sulfur-containing heterocycles and contributes to its diverse applications in scientific research .
属性
CAS 编号 |
39196-46-8 |
|---|---|
分子式 |
C5H4OS2 |
分子量 |
144.2 g/mol |
IUPAC 名称 |
2-(dithiol-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-3-1-5-2-4-7-8-5/h1-4H |
InChI 键 |
BGIQCSQHRFJPFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CSSC1=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
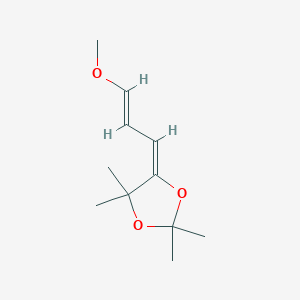

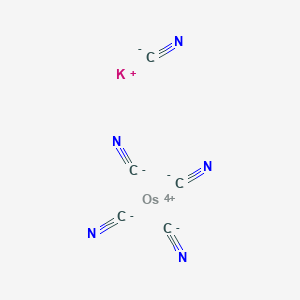
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

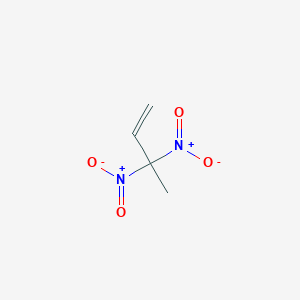
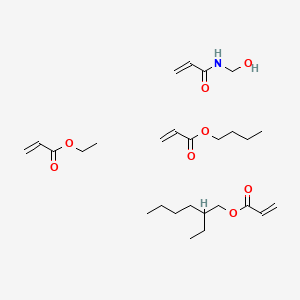
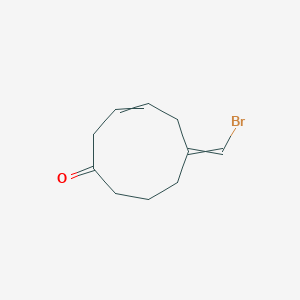


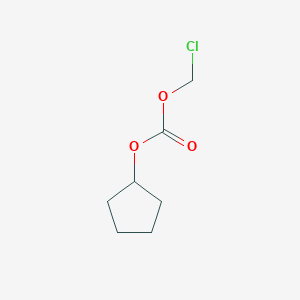
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
